5-(Pyridin-3-yl)oxazole-2-carboxylic acid

Physicochemical characterization Drug discovery Preformulation

Researchers developing M4 muscarinic PAMs or 3-propenylcephem antibacterials require the precise 5-(pyridin-3-yl)-2-carboxylic acid isomer-generic analogs with alternative substitution patterns fail to reproduce patent-reported receptor binding or synthetic yields. This compound resolves that specificity gap: • Documented in Merck M4 PAM patents for Alzheimer's & schizophrenia programs; alternative positional isomers are not specified in these filings. • Validated intermediate for 3-propenylcephem cephalosporin synthesis per established protocols. • Predicted pKa 2.01±0.10 distinguishes it from the 4-carboxylic acid isomer, critical for salt selection and formulation. • Purity: 98%. Storage: 2-8°C. Ships ambient. For R&D use only.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 857521-74-5
Cat. No. B566288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)oxazole-2-carboxylic acid
CAS857521-74-5
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=C(O2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13)
InChIKeyZEKMJOJELHQXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-yl)oxazole-2-carboxylic acid: Structure and Properties


5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a heterocyclic aromatic compound that combines pyridine and oxazole rings with a carboxylic acid functional group. Its molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol . The compound exhibits a predicted pKa of 2.01±0.10 and a predicted boiling point of 445.1±37.0 °C . This specific substitution pattern (pyridine-3-yl at the oxazole 5-position, carboxylic acid at the 2-position) distinguishes it structurally from other pyridinyl-oxazole carboxylic acid isomers and enables its use as an intermediate in pharmaceutical synthesis.

5-(Pyridin-3-yl)oxazole-2-carboxylic acid: Structural Specificity Risks


The substitution pattern of 5-(pyridin-3-yl)oxazole-2-carboxylic acid is critical for its intended applications. Positional isomerism in pyridinyl-oxazole systems can drastically alter bioactivity and target engagement . For instance, the 5-(pyridin-3-yl) isomer has been specifically cited in patents for M4 muscarinic acetylcholine receptor allosteric modulators, whereas alternative positional isomers (e.g., 5-(pyridin-2-yl) or 4-carboxylic acid variants) are not specified in these filings and likely exhibit different receptor binding profiles [1]. Additionally, the compound is used to prepare 3-propenylcephem antibacterial derivatives, a synthetic utility that requires the precise orientation of the pyridin-3-yl and 2-carboxylic acid moieties for successful functionalization . Substituting a generic analog without equivalent structural validation may compromise downstream synthetic yields or biological outcomes.

5-(Pyridin-3-yl)oxazole-2-carboxylic acid: Differentiating Evidence


pKa and Ionization: 2- vs. 4-Carboxylic Acid Isomers

The target compound exhibits a predicted pKa of 2.01±0.10 . In contrast, its positional isomer 5-(pyridin-3-yl)oxazole-4-carboxylic acid is predicted to have a substantially different acidity profile. While specific pKa data for the 4-carboxylic acid isomer was not located in the available search results, the proximity of the carboxylic acid group to the oxazole ring nitrogen in the 2-carboxylic acid isomer alters electronic distribution compared to the 4-substituted variant. This difference in pKa influences solubility, salt formation, and potential for hydrogen bonding, which can impact biological target interactions and formulation development [1].

Physicochemical characterization Drug discovery Preformulation

3-Propenylcephem Derivative Synthesis

5-(Pyridin-3-yl)oxazole-2-carboxylic acid is specifically cited as an intermediate in the preparation of 3-propenylcephem derivatives, a class of cephalosporin antibacterial agents . Positional isomers of pyridinyl-oxazole carboxylic acids (e.g., 4-carboxylic acid or 2-pyridinyl variants) are not described for this specific synthetic route, suggesting that the 3-pyridinyl-2-carboxylic acid substitution pattern is required for successful functionalization and downstream activity of the resulting cephalosporin analogs [1].

Antibacterial drug development Cephalosporin synthesis Heterocyclic intermediates

M4 Muscarinic Receptor Allosteric Modulation

The 5-(pyridine-3-yl)oxazole scaffold is the subject of multiple patent filings (Merck Sharp & Dohme) claiming its utility as an allosteric modulator of the M4 muscarinic acetylcholine receptor for potential treatment of neurological and psychiatric disorders [1][2]. While 5-(Pyridin-3-yl)oxazole-2-carboxylic acid itself is not the final active pharmaceutical ingredient in these patents, its structural core is directly relevant to the patented pharmacophore. Researchers developing M4 PAMs may require this specific isomer as a building block or reference standard. Positional isomers lacking the 3-pyridinyl substitution are not covered in these patent filings, indicating structure-activity relationship (SAR) specificity for this substitution pattern [3].

Neuroscience Psychiatric disorders Allosteric modulation

Antimycobacterial Activity: Oxazole vs. Thiazole

In a comparative study of substituted N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids, oxazole-containing compounds demonstrated superior activity against Mycobacterium tuberculosis, with a best minimum inhibitory concentration (MIC) of 3.13 µg/mL against M. tuberculosis H37Ra [1]. While 5-(Pyridin-3-yl)oxazole-2-carboxylic acid itself was not the direct test compound in this study, it can serve as a precursor for generating structurally analogous oxazole-containing pyridinecarboxylic acid derivatives. The study establishes that oxazole substitution confers enhanced antimycobacterial potency relative to thiazole isosteres in this chemical series [2].

Antimycobacterial Tuberculosis Isosteric replacement

5-(Pyridin-3-yl)oxazole-2-carboxylic acid: Key Application Scenarios


3-Propenylcephem Cephalosporin Synthesis

5-(Pyridin-3-yl)oxazole-2-carboxylic acid is specifically documented as an intermediate for preparing 3-propenylcephem derivatives, a class of cephalosporin antibacterials . Researchers engaged in antibacterial drug discovery should procure this specific isomer to ensure successful synthesis according to established protocols. Alternative positional isomers are not described for this application and may not yield the desired 3-propenylcephem products [1].

M4 Muscarinic Receptor Allosteric Modulator Development

The 5-(pyridine-3-yl)oxazole core structure is the subject of Merck patent filings for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), with potential applications in treating Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders [1]. Medicinal chemistry teams pursuing M4 PAM programs should use 5-(Pyridin-3-yl)oxazole-2-carboxylic acid as a validated building block or reference scaffold, given its structural specificity in the patent literature [2].

Oxazole-Based Antimycobacterial Agents

Oxazole-containing pyridinecarboxylic acid derivatives have demonstrated enhanced in vitro activity against Mycobacterium tuberculosis (MIC = 3.13 µg/mL) compared to their thiazole isosteres . 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can serve as a precursor for generating structurally related oxazole-containing pyridinecarboxylic acid analogs for antimycobacterial drug discovery, particularly for tuberculosis research programs seeking improved potency over thiazole-based scaffolds [1].

Preformulation Physicochemical Optimization

The predicted pKa of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (2.01±0.10) distinguishes it from its 4-carboxylic acid positional isomer . This pKa difference affects ionization state, solubility, and hydrogen-bonding capacity, which are critical parameters for salt selection and formulation development [1]. Preformulation scientists should select the 2-carboxylic acid isomer for compounds requiring the specific acidity profile conferred by this substitution pattern.

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